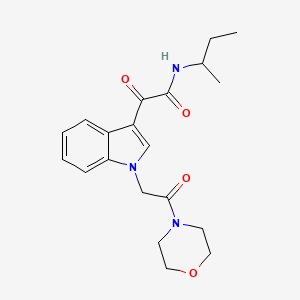

N-(sec-butyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-3-14(2)21-20(26)19(25)16-12-23(17-7-5-4-6-15(16)17)13-18(24)22-8-10-27-11-9-22/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTAIROBPTZSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(sec-butyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which features an indole ring system, a morpholino group, and a sec-butyl side chain. Its molecular formula is , with a molecular weight of approximately 280.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The indole moiety is known for its ability to engage in hydrogen bonding and π-π interactions, which may enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of the cell cycle.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Caspase activation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it can protect neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Cellular Models

In a study involving SH-SY5Y neuroblastoma cells subjected to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The protective effect was associated with increased levels of antioxidant enzymes and reduced markers of oxidative damage.

Table 2: Neuroprotective Effects Data

| Treatment Concentration (µM) | Cell Viability (%) | Antioxidant Enzyme Activity (U/mg) |

|---|---|---|

| 0 | 40 ± 5 | 10 ± 1 |

| 5 | 70 ± 6 | 25 ± 3 |

| 10 | 85 ± 4 | 40 ± 5 |

Comparison with Similar Compounds

Key Structural Features

Pharmacokinetic and Toxicity Profiles

- Adamantane Derivatives : High lipophilicity improves bioavailability but may increase neurotoxicity risks, as seen with other adamantane-based drugs .

- Morpholino Substituents: Morpholino groups enhance water solubility and metabolic stability, as demonstrated in fluorinated cannabinoid receptor ligands .

- sec-Butyl vs. Propyl/Adamantane : sec-Butyl’s branched structure may reduce metabolic degradation compared to linear alkyl chains (e.g., propyl in 2e) but could increase plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.